2-(4-((4-((5-(3-Methylthiophen-2-yl)-1H-pyrazol-3-yl)amino)quinazolin-2-yl)amino)phenyl)acetonitrile
Description
2-(4-((4-((5-(3-Methylthiophen-2-yl)-1H-pyrazol-3-yl)amino)quinazolin-2-yl)amino)phenyl)acetonitrile is a heterocyclic compound featuring a quinazoline core substituted with a pyrazole-thiophene hybrid moiety and a phenylacetonitrile group. The quinazoline scaffold is known for its pharmacological relevance, particularly in kinase inhibition, while the pyrazole and thiophene substituents contribute to electronic modulation and steric interactions.
Properties
IUPAC Name |
2-[4-[[4-[[5-(3-methylthiophen-2-yl)-1H-pyrazol-3-yl]amino]quinazolin-2-yl]amino]phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N7S/c1-15-11-13-32-22(15)20-14-21(31-30-20)28-23-18-4-2-3-5-19(18)27-24(29-23)26-17-8-6-16(7-9-17)10-12-25/h2-9,11,13-14H,10H2,1H3,(H3,26,27,28,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYKWCYQMUSJCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=CC(=NN2)NC3=NC(=NC4=CC=CC=C43)NC5=CC=C(C=C5)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101118366 | |
| Record name | 4-[[4-[[5-(3-Methyl-2-thienyl)-1H-pyrazol-3-yl]amino]-2-quinazolinyl]amino]benzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101118366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216665-67-6 | |
| Record name | 4-[[4-[[5-(3-Methyl-2-thienyl)-1H-pyrazol-3-yl]amino]-2-quinazolinyl]amino]benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1216665-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[4-[[5-(3-Methyl-2-thienyl)-1H-pyrazol-3-yl]amino]-2-quinazolinyl]amino]benzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101118366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-(4-((4-((5-(3-Methylthiophen-2-yl)-1H-pyrazol-3-yl)amino)quinazolin-2-yl)amino)phenyl)acetonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and biological activities, supported by diverse research findings and data.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that incorporate various chemical moieties, including pyrazole and quinazoline derivatives. The synthetic pathways often utilize methods such as:
- Condensation Reactions : Combining different precursors to form the desired structure.
- Functionalization : Modifying existing groups to enhance biological activity.
Characterization techniques used to confirm the structure include:
- Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and environment of hydrogen atoms.
- Infrared Spectroscopy (IR) : Identifies functional groups based on their vibrational transitions.
- Mass Spectrometry (MS) : Determines the molecular weight and composition.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit notable antimicrobial properties. For instance, quinazolinone derivatives are known for their antibacterial and antifungal activities. The incorporation of pyrazole moieties enhances these effects, making them potent candidates for further development as antimicrobial agents .
Anticancer Properties
Compounds like the one discussed have been evaluated for their anticancer activities. Studies indicate that certain pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cell signaling pathways .
Enzyme Inhibition
The compound's structure suggests potential inhibitory activity against various enzymes, particularly those involved in cancer and inflammatory pathways. For example, selective inhibitors of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) have been identified among similar compounds, indicating a potential pathway for therapeutic application .
Summary of Biological Activities
Study 1: Antimicrobial Evaluation
A recent study evaluated a series of quinazolinone-pyrazole derivatives, including our compound of interest. The results demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 2: Anticancer Mechanism
Another investigation focused on the anticancer properties of similar pyrazole-containing compounds. The study revealed that these compounds effectively suppressed tumor growth in xenograft models by targeting specific signaling pathways associated with cell survival and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
a. Cyclopropyl-substituted Analogue The compound [4-({4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl}amino)phenyl]acetonitrile () replaces the 3-methylthiophene group with a cyclopropyl ring. Cyclopropyl groups introduce steric constraints and enhance metabolic stability compared to thiophene, which may alter binding pocket interactions in biological targets.
b. Halogenated Thiazole Derivatives
Compounds 4 and 5 from feature thiazole cores with fluorophenyl and chlorophenyl substituents. While structurally distinct from quinazoline, these compounds exhibit isostructural triclinic (P¯1) symmetry and planar conformations except for one perpendicular fluorophenyl group. The halogen atoms (F, Cl) increase hydrophobicity and electron-withdrawing effects, which could enhance membrane permeability compared to the methylthiophene group in the target compound .
c. Oxadiazole/Thiadiazole-containing Pyrazoles
and describe pyrazole derivatives with oxadiazole (8a) and thiadiazole (7d) substituents. These compounds share the carbonitrile group with the target molecule but differ in core heterocycles. For instance, 8a (Yield: 53.84%, m.p. 177.8°C) and 7d (Yield: 68.92%, m.p. 191.8°C) demonstrate that bulkier substituents (e.g., thiadiazole) improve crystallinity and thermal stability compared to smaller groups like methylthiophene .
d. Tetrazole-based Nitrile Compound
The tetrazole derivative in (4-[5-(3-Pyridyl)-2H-tetrazol-2-ylmethyl]benzonitrile) replaces pyrazole with a tetrazole ring, a bioisostere for carboxylic acids. This substitution alters hydrogen-bonding capacity and metal-coordination properties, which may influence applications in metal-organic frameworks or pharmacokinetics .
Physical and Spectroscopic Properties
| Compound | Melting Point (°C) | Key NMR Signals (δ, ppm) | Mass Spec (m/z) |
|---|---|---|---|
| Target Compound | Not reported | Not available | Not available |
| 8a (Oxadiazole derivative) | 177.8 | 2.19 (s, CH₃), 8.01 (s, NH₂) | 281.1 (M+H)⁺ |
| 7d (Thiadiazole derivative) | 191.8 | 2.62 (s, CH₃), 7.53–7.84 (m, Ar) | 371.1 (M+H)⁺ |
The higher melting point of 7d compared to 8a underscores the stabilizing effect of thiadiazole’s sulfur atom, which enhances intermolecular interactions .
Crystallographic and Electronic Analysis
- The thiazole derivatives () exhibit triclinic symmetry with two independent molecules per asymmetric unit. One fluorophenyl group deviates from planarity, suggesting conformational flexibility absent in the rigid quinazoline-pyrazole system of the target compound .
- Tools like SHELX () and Multiwfn () enable detailed structural and electronic comparisons. For example, Multiwfn could analyze electron localization differences between the methylthiophene (target) and cyclopropyl () substituents, affecting charge distribution and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
